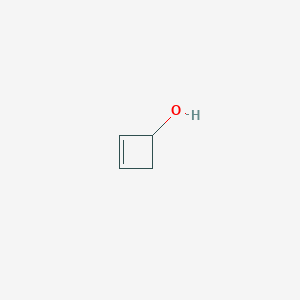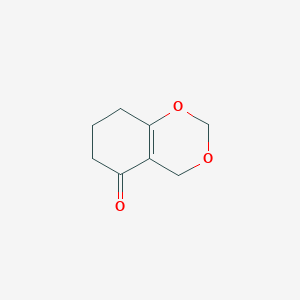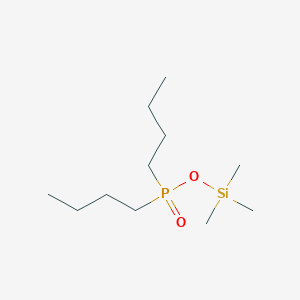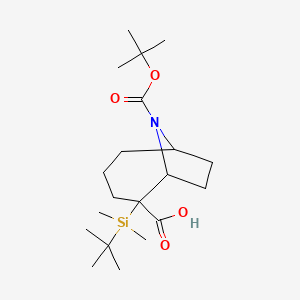
2-(4-Methylbenzene-1-sulfinyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylbenzene-1-sulfinyl)pyridine is an organic compound that features a pyridine ring substituted with a 4-methylbenzene-1-sulfinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzene-1-sulfinyl)pyridine typically involves the reaction of 4-methylbenzenesulfinyl chloride with pyridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylbenzene-1-sulfinyl)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 2-(4-Methylbenzene-1-sulfonyl)pyridine.
Reduction: 2-(4-Methylbenzene-1-thio)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Methylbenzene-1-sulfinyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-Methylbenzene-1-sulfinyl)pyridine involves its interaction with specific molecular targets and pathways The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles Additionally, the pyridine ring can participate in coordination chemistry, forming complexes with metal ions
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylbenzene-1-sulfonyl)pyridine: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-(4-Methylbenzene-1-thio)pyridine: Similar structure but with a thio group instead of a sulfinyl group.
2-(4-Methylbenzene-1-sulfinyl)quinoline: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
2-(4-Methylbenzene-1-sulfinyl)pyridine is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the pyridine ring and the sulfinyl group makes this compound a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications.
Propriétés
| 116248-64-7 | |
Formule moléculaire |
C12H11NOS |
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
2-(4-methylphenyl)sulfinylpyridine |
InChI |
InChI=1S/C12H11NOS/c1-10-5-7-11(8-6-10)15(14)12-4-2-3-9-13-12/h2-9H,1H3 |
Clé InChI |
UTCOCCILAXKQSI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Diethyl [(furan-2-carbonyl)amino]propanedioate](/img/structure/B14303638.png)

